molecular formula C10H17FN2O B1489311 3-Fluoro-1-prolylpiperidine CAS No. 2000401-72-7

3-Fluoro-1-prolylpiperidine

Cat. No.: B1489311
CAS No.: 2000401-72-7
M. Wt: 200.25 g/mol
InChI Key: JDVZXJADCICNND-UHFFFAOYSA-N
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Description

3-Fluoro-1-prolylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a fluorine atom attached to the first carbon of the piperidine ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-prolylpiperidine typically involves the fluorination of 1-prolylpiperidine. This can be achieved through various fluorination agents, such as Selectfluor or diethylaminosulfur trifluoride (DAST), under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using continuous flow reactors to maintain consistent reaction conditions and improve safety. The choice of fluorination agent and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-prolylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding fluorinated ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research has investigated its use as a lead compound in drug discovery, particularly for neurological and cardiovascular disorders.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

3-Fluoro-1-prolylpiperidine is compared to other piperidine derivatives, such as 1-prolylpiperidine and 3-fluoropiperidine. Its uniqueness lies in the presence of both the fluorine atom and the proline moiety, which can influence its reactivity and biological activity. Other similar compounds may lack one or both of these features, leading to differences in their chemical behavior and applications.

Comparison with Similar Compounds

  • 1-Prolylpiperidine

  • 3-Fluoropiperidine

  • 4-Fluoro-1-prolylpiperidine

  • 2-Fluoro-1-prolylpiperidine

This comprehensive overview highlights the significance of 3-Fluoro-1-prolylpiperidine in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

(3-fluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVZXJADCICNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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